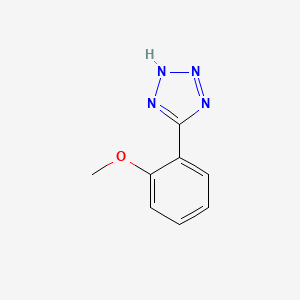

5-(2-Methoxyphenyl)-1H-tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyphenyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-13-7-5-3-2-4-6(7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGNJNYCUCJQJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901559 | |

| Record name | NoName_691 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(2-Methoxyphenyl)-1H-tetrazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-(2-Methoxyphenyl)-1H-tetrazole

Executive Summary

This guide provides a comprehensive technical overview of the synthetic pathways leading to this compound, a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole moiety is a critical pharmacophore, often employed as a bioisosteric replacement for the carboxylic acid group, enhancing metabolic stability and lipophilicity in drug candidates.[1][2][3] This document, intended for researchers and professionals in drug development, delves into the core chemical principles, catalytic systems, and detailed experimental protocols for the synthesis of this target molecule. The primary focus is on the [3+2] cycloaddition reaction between 2-methoxybenzonitrile and an azide source, which stands as the most direct and widely adopted synthetic route.[2][4] We will explore the mechanistic underpinnings of this reaction, compare various catalytic strategies that enhance its efficiency, and provide actionable, step-by-step methodologies to enable successful synthesis in a laboratory setting.

Introduction: The Significance of the Tetrazole Moiety

The 1H-tetrazole ring is a unique five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. Its structure and electronic properties confer a pKa value similar to that of carboxylic acids, allowing it to exist as an anion at physiological pH.[3][5] This characteristic, combined with its resistance to many metabolic degradation pathways, makes it an excellent bioisostere for the carboxyl group in drug design.[1] The incorporation of a tetrazole ring can improve a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Consequently, this moiety is found in numerous clinically successful drugs, such as the angiotensin II receptor blocker, losartan.[3] The target molecule, this compound, is an exemplar of the 5-aryl-1H-tetrazole class, which serves as a crucial building block in the synthesis of various biologically active compounds.[6][7]

Core Synthesis Pathway: The [3+2] Cycloaddition of Nitriles and Azides

The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the formal [3+2] cycloaddition (Huisgen cycloaddition) of an organic nitrile with an azide ion.[4][8] For the synthesis of this compound, the reaction involves the combination of 2-methoxybenzonitrile and a source of the azide anion, typically sodium azide (NaN₃).

Caption: General synthesis pathway for this compound.

Unpacking the Reaction Mechanism

While often depicted as a concerted cycloaddition, density functional theory (DFT) calculations suggest that the mechanism is more complex, particularly when catalyzed.[9] The reaction barrier for the direct cycloaddition of an azide anion to a nitrile is high. Therefore, catalysis is essential for practical synthesis. The key to an efficient reaction lies in the activation of the nitrile group, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide ion.[9][10]

Catalysts, typically Lewis or Brønsted acids, coordinate to the nitrogen atom of the nitrile. This coordination withdraws electron density from the cyano group, facilitating the initial nucleophilic attack by azide. This forms an imidoyl azide intermediate, which then undergoes rapid intramolecular cyclization to yield the tetrazolate anion. Subsequent protonation during aqueous workup affords the final 1H-tetrazole product.[9][11]

Catalysis: The Key to Efficient Synthesis

A variety of catalytic systems have been developed to overcome the high activation energy of the azide-nitrile cycloaddition. The choice of catalyst influences reaction conditions, time, yield, and overall process safety and sustainability.[1]

Lewis Acid Catalysis

Lewis acids are among the most effective catalysts for this transformation. Zinc salts, such as ZnCl₂ and Zn(OTf)₂, are particularly common and well-documented.[12][13] The zinc(II) ion coordinates to the nitrile's nitrogen atom, thereby activating the substrate for azide attack. This method is robust, tolerates a wide range of functional groups, and can often be performed in water or protic solvents, which is a significant advantage from a green chemistry perspective.[12][13][14]

Caption: Catalytic cycle of Lewis acid (Zn²⁺) in tetrazole synthesis.

Brønsted Acid and Amine Salt Catalysis

Amine salts, such as triethylammonium chloride or pyridine hydrochloride, serve as effective and inexpensive catalysts in polar aprotic solvents like DMF or DMSO.[11][15] In these systems, the ammonium ion acts as a proton donor (Brønsted acid), protonating the nitrile nitrogen and activating it in a manner analogous to Lewis acids.[11] Similarly, solid acid catalysts like silica sulfuric acid have proven highly effective, offering the benefits of high yields, simple operational procedures, and easy catalyst recovery through filtration.[1][16][17]

Comparative Data on Catalytic Systems

The following table summarizes typical conditions and outcomes for the synthesis of 5-substituted-1H-tetrazoles using various catalytic approaches, which are directly applicable to the synthesis of this compound.

| Catalyst System | Typical Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Reference(s) |

| ZnCl₂ | Water / Isopropanol | 80 - 100 | 12 - 24 | 85 - 95 | [12][13] |

| Pyridine·HCl | DMF | 110 - 130 | 8 - 12 | 80 - 93 | [15] |

| Silica Sulfuric Acid | DMF | 120 (reflux) | 4 - 6 | 72 - 95 | [16][17] |

| Co(II) Complex | DMSO | 110 | 12 | ~99 | [4] |

Detailed Experimental Protocols

The following protocols are generalized from established literature procedures and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Zinc Chloride Catalyzed Synthesis in Water

This protocol is adapted from the Sharpless methodology, prized for its use of water as a solvent and operational simplicity.[13]

-

Reagent Preparation:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methoxybenzonitrile (10 mmol, 1.33 g).

-

Add sodium azide (NaN₃) (12 mmol, 0.78 g). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).

-

Add zinc chloride (ZnCl₂) (5 mmol, 0.68 g).

-

Add 20 mL of deionized water.

-

-

Reaction Execution:

-

Stir the suspension vigorously and heat the mixture to reflux (approximately 100 °C) using a heating mantle.

-

Maintain reflux for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking aliquots from the reaction mixture.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture to pH ~2 by the dropwise addition of concentrated hydrochloric acid (~3-4 mL) under vigorous stirring in a fume hood. Caution: Acidification of azide-containing solutions generates volatile and highly toxic hydrazoic acid (HN₃). This step MUST be performed in a well-ventilated fume hood.

-

A white precipitate of the product will form upon acidification.

-

Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 15 mL).

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Protocol 2: Amine Salt-Catalyzed Synthesis in DMF

This protocol is based on methods using amine salts in an organic solvent.[15]

-

Reagent Preparation:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methoxybenzonitrile (10 mmol, 1.33 g).

-

Add sodium azide (NaN₃) (12 mmol, 0.78 g). (See azide warning above) .

-

Add pyridine hydrochloride (Py·HCl) (10 mmol, 1.15 g).

-

Add 20 mL of N,N-Dimethylformamide (DMF).

-

-

Reaction Execution:

-

Heat the reaction mixture to 110-120 °C with stirring.

-

Maintain this temperature for 10 hours, monitoring the reaction by TLC.

-

-

Workup and Purification:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water.

-

Acidify to pH ~2 with concentrated HCl in a fume hood. (See hydrazoic acid warning above) .

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water.

-

Purify the crude product by recrystallization to yield the final compound.

-

Safety Considerations

-

Sodium Azide (NaN₃): Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. Always use gloves and safety glasses.

-

Hydrazoic Acid (HN₃): The protonation of sodium azide (during acidic workup) generates hydrazoic acid, which is a highly toxic, volatile, and explosive compound. All acidification steps must be performed slowly, in a well-ventilated fume hood, and behind a safety shield.

-

Heavy Metals: When using metal catalysts like zinc, ensure proper disposal of waste streams according to institutional guidelines.

Conclusion

The synthesis of this compound is most reliably achieved via the [3+2] cycloaddition of 2-methoxybenzonitrile and sodium azide. The success of this transformation hinges on the use of an appropriate catalyst to activate the nitrile substrate. Lewis acids like zinc chloride offer a green and effective route, particularly in aqueous media, while inexpensive amine salts provide a robust alternative in organic solvents. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can efficiently produce this valuable heterocyclic building block for applications in drug discovery and development.

References

-

Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397910903210385][11][15]

-

Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7839958/][4][18]

-

CHAPTER 2: Zinc-Catalyzed Heterocycle Synthesis. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/ebook/978-1-83916-489-4][12][14]

-

Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/tetrazoles.shtm][13]

-

Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. MDPI. [URL: https://www.mdpi.com/1422-0067/13/4/4696][16][17]

- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c05763]

- Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.9b00512]

- Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22589851/]

-

Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3344233/][1]

-

Reaction mechanism for tetrazole via [3+2] cycloaddition. ResearchGate. [URL: https://www.researchgate.net/figure/Reaction-mechanism-for-tetrazole-via-3-2-cycloaddition_fig6_366158223][8]

-

Zn(OAc)2•2H2O-catalyzed efficient synthesis of 5-Substituted 1H-tetrazoles. ResearchGate. [URL: https://www.researchgate.net/publication/372990616_ZnOAc22H2O-catalyzed_efficient_synthesis_of_5-Substituted_1H-tetrazoles][19]

- Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. ResearchGate. [URL: https://www.researchgate.

- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra07797h]

- Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra02075a]

-

Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles. ResearchGate. [URL: https://www.researchgate.net/publication/322384668_Antimicrobial_Evaluation_of_5-Substituted_Aryl_1H-Tetrazoles][6]

- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8752490/]

- Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. ResearchGate. [URL: https://www.researchgate.

-

Efficient Synthesis of 5-Aryl-1H-Tetrazoles. Scribd. [URL: https://www.scribd.com/document/528389774/Efficient-Synthesis-of-5-Aryl-1H-Tetrazoles][10]

- A review: Recent progress on the synthetic routes to 1(5)-substituted 1 H -Tetrazoles and its analogs. ResearchGate. [URL: https://www.researchgate.net/publication/330364406_A_review_Recent_progress_on_the_synthetic_routes_to_15-substituted_1_H_-Tetrazoles_and_its_analogs]

-

Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ja0206644][9]

-

Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. SciELO South Africa. [URL: http://www.scielo.org.za/scielo.php?script=sci_arttext&pid=S0379-43502015000100019][20]

-

Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [URL: https://www.researchgate.net/publication/348529340_Recent_Developments_in_the_Synthesis_of_Tetrazoles_and_their_Pharmacological_Relevance][2]

-

Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Connect. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0037-1611790][3]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4072837/][5]

-

Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7595788/][7]

-

A novel approach for the synthesis of 5-substituted-1H-tetrazoles. SciELO. [URL: https://www.scielo.br/j/jbchs/a/W4Qh4VvYpqk3V8G5jQk74Gj/?lang=en]

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry. [URL: http://reference.sabinet.co.za/document/EJC-c7268884d]

- [3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. ResearchGate. [URL: https://www.researchgate.net/publication/285775317_3_2_Cycloaddition_reactions_of_benzonitrile_with_sodium_azide_in_the_presence_of_reused_cuttlebone]

Sources

- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. books.rsc.org [books.rsc.org]

- 13. 1H-Tetrazole synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]

Introduction: The Significance of the 5-Aryl-1H-Tetrazole Scaffold

An In-Depth Technical Guide to the Chemical Properties of 5-(2-Methoxyphenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This compound belongs to the class of 5-substituted-1H-tetrazoles, a critical pharmacophore in modern medicinal chemistry.[1] The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, is not found in nature but has become a cornerstone in drug design.[1][2] Its prominence stems from its role as a bioisostere of the carboxylic acid group.[3][4] While structurally different, the 1H-tetrazole and carboxylic acid functionalities share similar pKa values (around 4.5-5) and spatial hydrogen-bonding patterns, allowing the tetrazole to mimic the interactions of a carboxylate group with biological targets under physiological conditions.[4][5]

This bioisosteric replacement offers significant advantages in drug development. Tetrazoles are generally more metabolically stable than carboxylic acids, which can be susceptible to various biological transformations.[3] Furthermore, this substitution can enhance a molecule's lipophilicity and ability to permeate tissues, improving its overall pharmacokinetic profile.[6] As a result, the tetrazole moiety is present in numerous clinically approved drugs, including the antihypertensive medication Losartan and the antibiotic Cefazolin, highlighting its therapeutic importance.[1][7] This guide provides a detailed technical overview of the chemical properties of this compound, a representative member of this vital class of compounds.

Synthesis and Mechanism

The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt.[1] This reaction provides a direct and high-yielding pathway to the tetrazole core.

Causality of the Synthetic Approach

The reaction proceeds by the activation of the nitrile carbon, making it more electrophilic and susceptible to nucleophilic attack by the azide anion. This activation is typically achieved by using a Lewis acid (e.g., zinc or tin compounds) or a Brønsted acid (e.g., ammonium chloride or silica sulfuric acid) as a catalyst.[8] The acid coordinates to the nitrogen atom of the nitrile, withdrawing electron density and enhancing the electrophilicity of the adjacent carbon. The azide ion then attacks this activated carbon, initiating a cascade that culminates in the formation of the stable, aromatic tetrazole ring. The use of heterogeneous catalysts, such as silica sulfuric acid, is particularly advantageous as it simplifies product purification and allows for catalyst recycling.[9]

Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol is a representative method adapted from established procedures for the synthesis of 5-aryl-1H-tetrazoles.[9]

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxybenzonitrile (1.0 mmol), sodium azide (1.2 mmol), and a catalyst such as silica sulfuric acid (e.g., 500 mg).[9]

-

Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) (10 mL).[9]

-

Reaction: Heat the suspension to reflux with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Reaction times typically range from 4 to 12 hours.[9]

-

Workup and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid acid catalyst was used, it can be removed by filtration and washed with a small amount of solvent.[9]

-

The filtrate is then acidified with an aqueous acid solution (e.g., 4N HCl) and cooled in an ice bath to precipitate the product.

-

The resulting solid is collected by vacuum filtration.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, or by column chromatography on silica gel to yield pure this compound.[9]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in both chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₄O | [10] |

| Molecular Weight | 176.18 g/mol | [10] |

| Melting Point | 154-156 °C | [11][12] |

| Appearance | White to off-white solid | Inferred from analogs[9] |

| Solubility | Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water. | Inferred from general tetrazole properties |

| pKa | ~4.5 - 5.0 (N-H acidity) | Inferred from analogs[4][5] |

| Predicted XlogP | 1.1 | [13] |

Spectral Analysis

¹H NMR Spectroscopy (Predicted)

(Solvent: DMSO-d₆)

The ¹H NMR spectrum is expected to show a characteristic broad singlet for the acidic N-H proton at a significantly downfield chemical shift, typically above 16 ppm, although this signal can sometimes be difficult to observe.[9] The aromatic protons of the 2-methoxyphenyl group will appear in the range of 7.0-8.0 ppm. The methoxy group will present as a sharp singlet around 3.9 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Analog Data Source |

| ~16.9 | br s | 1H | N-H (Tetrazole) | [9] |

| ~7.8-8.0 | m | 1H | Ar-H | [9][14] |

| ~7.5-7.7 | m | 1H | Ar-H | [9][14] |

| ~7.1-7.3 | m | 2H | Ar-H | [9][14] |

| ~3.9 | s | 3H | -OCH₃ | [9][14] |

¹³C NMR Spectroscopy (Predicted)

(Solvent: DMSO-d₆)

The ¹³C NMR spectrum will be characterized by a signal for the tetrazole carbon (C5) around 155 ppm. The aromatic carbons will resonate in the typical 110-160 ppm region, with the carbon attached to the oxygen of the methoxy group appearing furthest downfield in this region. The methoxy carbon will appear around 55-56 ppm.

| Chemical Shift (δ, ppm) | Assignment | Analog Data Source |

| ~158 | Ar C-O | [9][14] |

| ~155 | C5 (Tetrazole) | [9][14] |

| ~132 | Ar C-H | [9][14] |

| ~125 | Ar C-Tetrazole | [9][14] |

| ~121 | Ar C-H | [9][14] |

| ~115 | Ar C-H | [9][14] |

| ~112 | Ar C-H | [9][14] |

| ~56 | -OCH₃ | [9][14] |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. The formation of the tetrazole from the nitrile precursor is confirmed by the disappearance of the sharp nitrile (C≡N) stretch (around 2230 cm⁻¹) and the appearance of characteristic tetrazole ring vibrations.

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| 3400-2500 (broad) | N-H stretching (hydrogen-bonded) | [15] |

| ~3050 | Aromatic C-H stretching | [16] |

| ~2950 | Aliphatic C-H stretching (-OCH₃) | [9] |

| ~1600, ~1490 | Aromatic C=C stretching | [9] |

| 1560-1640 | C=N stretching (tetrazole ring) | [16][17] |

| 1200-900 | Tetrazole ring vibrations | [17] |

| ~1250 | Asymmetric C-O-C stretching | Inferred |

| ~1020 | Symmetric C-O-C stretching | Inferred |

Mass Spectrometry (MS)

Electron Impact (EI) and Electrospray Ionization (ESI) are common techniques for analyzing tetrazoles. Under ESI in negative ion mode, the molecular ion peak [M-H]⁻ would be expected at m/z 175.06.[9] The fragmentation of 5-substituted-1H-tetrazoles is characteristic: upon ionization, they often undergo elimination of a molecule of nitrogen (N₂, 28 Da) or hydrazoic acid (HN₃, 43 Da).[18]

-

Expected [M-H]⁻: 175.0625[13]

-

Primary Fragmentation Pathway: Loss of N₂ from the molecular ion is a common primary fragmentation process for 5-substituted tetrazoles.[18]

Chemical Reactivity and Behavior

The chemical behavior of this compound is dominated by the properties of the tetrazole ring.

-

Acidity and Tautomerism: The N-H proton is acidic, allowing the molecule to form tetrazolate salts with bases. 5-substituted-1H-tetrazoles exist as a mixture of two tautomers, the 1H- and 2H-forms, which rapidly interconvert in solution.[1] The equilibrium between these forms influences the molecule's reactivity and its interactions with biological targets.

-

Alkylation: The tetrazolate anion is a potent nucleophile and can undergo alkylation reactions. Due to the presence of multiple nitrogen atoms, alkylation can occur at different positions, though it often preferentially yields the 2,5-disubstituted product over the 1,5-disubstituted isomer, depending on the reaction conditions and the nature of the electrophile.[19][20]

-

Stability: The tetrazole ring is aromatic and generally stable to a wide range of oxidizing and reducing agents and pH conditions, contributing to its utility in drug design.[1]

Caption: Key reactivity aspects of the 5-aryl-1H-tetrazole core.

Applications in Drug Development

The primary application of this compound and related compounds is in medicinal chemistry and drug discovery. The tetrazole moiety serves as a robust bioisosteric replacement for carboxylic acids, a strategy employed to optimize the properties of lead compounds.[7]

Advantages of Carboxylic Acid Bioisosterism:

-

Metabolic Stability: The tetrazole ring is resistant to many metabolic pathways that degrade carboxylic acids, potentially leading to a longer biological half-life.[3]

-

Improved Pharmacokinetics: Replacing a carboxylic acid with a tetrazole can increase lipophilicity, which may enhance absorption, distribution, and cell membrane permeability.[6]

-

Maintained Acidity and Binding: With a similar pKa to carboxylic acids, the tetrazolate anion can effectively mimic the ionic and hydrogen-bonding interactions of a carboxylate group with enzyme active sites or receptors.[4]

-

Scaffold for Further Derivatization: The tetrazole ring can be a platform for further chemical modifications to explore structure-activity relationships (SAR).

The structural features of this compound make it a valuable building block for creating libraries of compounds for screening against various biological targets, including those involved in cancer, infectious diseases, and inflammatory conditions.[21][22]

References

- Polshettiwar, V., & Varma, R. S. (2008). 5-Substituted 1H-tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. PubMed.

-

Taylor & Francis. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from [Link]

-

Groom, C. R., & Allen, F. H. (2012). The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole–Carboxylic Acid Bioisosterism. Journal of Chemical Information and Modeling, 52(5), 1436–1446. [Link]

-

Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Retrieved from [Link]

-

Cole, T. G., Kelly, C. B., & Molander, G. A. (2020). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Organic Letters, 22(21), 8569–8574. [Link]

-

Sha, F., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(6), 6683–6695. [Link]

- Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.

- Yakaiah, P., et al. (2023). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 19(2), 197-210.

- Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2014). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. International Journal of Industrial Chemistry, 5(2), 85-94.

- Feinn, E., et al. (2018). Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles.

- Klapötke, T. M., & Stierstorfer, J. (2007). Examples of 5-substituted tetrazoles.

-

PubChemLite. (n.d.). This compound (C8H8N4O). Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 5-(4-methoxyphenoxy)-1-phenyl-1H-tetraazole. Retrieved from [Link]

-

MDPI. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Retrieved from [Link]

- Kumar, V., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

-

Ferreira, B. R., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Molecules, 26(11), 3241. [Link]

- Al-Masoudi, N. A., & Al-Salihi, N. I. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Journal of Saudi Chemical Society, 20, S472-S478.

-

Reynard, G., & Lebel, H. (2021). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Organic & Biomolecular Chemistry, 19(37), 8196-8203. [Link]

-

SpectraBase. (n.d.). trans-5-[2-(dimethylamino)vinyl]-1-(p-methoxyphenyl)-1H-tetrazole. Retrieved from [Link]

-

Bon, R. S., et al. (2014). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 114(2), 1287–1341. [Link]

- Mittal, R., & Awasthi, S. K. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(20), 3765-3783.

-

Organic Chemistry Portal. (n.d.). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). An Efficient Approach to the Synthesis of 5-Aryl-1H-tetrazole Derivatives Accompanying with the Cleavage of Ester Group. Retrieved from [Link]

-

PubChem. (n.d.). 5-(3-methoxyphenyl)-1H-1,2,3,4-tetrazole. Retrieved from [Link]

- The Royal Society of Chemistry. (2019).

-

National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Retrieved from [Link]

-

Mlostoń, G., et al. (2021). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. Beilstein Journal of Organic Chemistry, 17, 1851–1861. [Link]

-

Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Phenyltetrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6. Retrieved from [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 8. scielo.org.za [scielo.org.za]

- 9. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. This compound CAS#: 51449-81-1 [amp.chemicalbook.com]

- 12. This compound | 51449-81-1 [amp.chemicalbook.com]

- 13. PubChemLite - this compound (C8H8N4O) [pubchemlite.lcsb.uni.lu]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. growingscience.com [growingscience.com]

- 17. pnrjournal.com [pnrjournal.com]

- 18. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(2-Methoxyphenyl)-1H-tetrazole: A Core Scaffold in Modern Medicinal Chemistry

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 5-(2-Methoxyphenyl)-1H-tetrazole (CAS No. 51449-81-1). We will delve into its synthesis, characterization, and critical role as a molecular scaffold, moving beyond simple procedural lists to explain the causal reasoning behind experimental design and its application in the pharmaceutical sciences.

Introduction: The Privileged Status of the Tetrazole Moiety

In the landscape of heterocyclic chemistry, the tetrazole ring stands out as a "privileged scaffold."[1] This five-membered ring, composed of four nitrogen atoms and one carbon, is not found in nature but has become indispensable in drug design.[2][3] Its prominence stems primarily from its function as a highly effective bioisostere for the carboxylic acid group.[4][5] This mimicry allows it to engage in similar biological interactions while often conferring superior pharmacokinetic properties, such as enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability.[3][6][7]

The introduction of a tetrazole ring can transform a lead compound by improving its absorption, distribution, metabolism, and excretion (ADME) profile without sacrificing its therapeutic efficacy.[7] Consequently, tetrazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive effects.[6][8][9] this compound is a key building block within this chemical class, offering a specific substitution pattern that can be leveraged for targeted drug discovery programs.

Core Physicochemical & Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. The key identifiers and physical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 51449-81-1 | [10][11][12] |

| Molecular Formula | C₈H₈N₄O | [11][12][13] |

| Molecular Weight | 176.18 g/mol | [11][14] |

| Melting Point | 154-156 °C | [10] |

| IUPAC Name | 5-(2-methoxyphenyl)-1H-1,2,3,4-tetrazole | [12] |

| Synonyms | 5-(o-Anisyl)tetrazole | [12] |

Synthesis and Mechanistic Considerations

The most robust and widely adopted method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[15][16][17] This reaction is a cornerstone of tetrazole chemistry due to its efficiency and the general availability of starting materials.

The [3+2] Cycloaddition Pathway

The synthesis of this compound begins with the precursor 2-methoxybenzonitrile. The core of the reaction involves the addition of an azide ion (typically from sodium azide, NaN₃) across the carbon-nitrogen triple bond of the nitrile. This process is often facilitated by a catalyst to overcome the activation energy barrier.[17]

Causality in Catalyst Selection: The choice of catalyst is critical for reaction efficiency and safety.

-

Lewis Acids (e.g., ZnCl₂, AlCl₃): These catalysts activate the nitrile group by coordinating to the nitrogen atom, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide ion.[15]

-

Heterogeneous Catalysts (e.g., nano-TiCl₄·SiO₂, cuttlebone): These solid-phase catalysts offer significant advantages in terms of process safety, ease of product purification (catalyst is removed by simple filtration), and reusability, aligning with the principles of green chemistry.[18][19]

The reaction is typically conducted in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively solubilizes the azide salt and facilitates the reaction at elevated temperatures.[18]

Experimental Workflow: A Self-Validating Protocol

The following protocol describes a representative synthesis. The trustworthiness of this workflow lies in its self-validating nature: the successful formation of the product is confirmed at the end by rigorous spectroscopic analysis, which must match the expected data for the target structure.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-methoxybenzonitrile (1.0 eq), sodium azide (2.0 eq), and a catalyst such as zinc chloride (1.0 eq).

-

Solvent Addition: Add a suitable volume of anhydrous DMF to the flask.

-

Cycloaddition: Heat the reaction mixture to reflux (typically 120-130 °C) and maintain for the required duration (often 2-12 hours), monitoring the reaction's progress by Thin Layer Chromatography (TLC).[18]

-

Product Precipitation: After the reaction is complete (as indicated by the consumption of the starting nitrile), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water and acidify with dilute hydrochloric acid (e.g., 4N HCl) to a pH of ~2. This protonates the tetrazolate anion, causing the neutral product to precipitate out of the aqueous solution.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water to remove inorganic salts. The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a comprehensive structural "fingerprint."

| Technique | Expected Characteristics for this compound |

| ¹H NMR | - N-H Proton: A broad singlet, typically downfield (>15 ppm in DMSO-d₆), which is characteristic of the acidic tetrazole proton.[20][21] - Aromatic Protons: A complex multiplet pattern in the aromatic region (~7.0-8.0 ppm) corresponding to the four protons on the methoxy-substituted phenyl ring. - Methoxy Protons: A sharp singlet at ~3.8-4.0 ppm corresponding to the three -OCH₃ protons.[22] |

| ¹³C NMR | - Tetrazole Carbon: A signal for the quaternary carbon of the tetrazole ring, typically around 155 ppm.[21] - Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm), including the carbon bearing the methoxy group (ipso-carbon) at the higher end of this range. |

| IR Spectroscopy | - N-H Stretch: A broad absorption band in the 2500-3200 cm⁻¹ region. - N=N, C=N Stretches: Characteristic absorption bands for the tetrazole ring system, typically found in the 1000-1600 cm⁻¹ range.[23] - C-O Stretch: A strong band for the aryl ether linkage around 1250 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) should correspond to the calculated molecular weight (176.18 g/mol ).[20] |

The Role in Drug Discovery: A Bioisosteric Advantage

The primary value of this compound in drug development lies in the strategic use of the tetrazole moiety as a bioisostere for a carboxylic acid.

Caption: Bioisosteric relationship between a carboxylic acid and a 5-substituted tetrazole.

Key Advantages of Bioisosteric Replacement:

-

Similar Acidity: The pKa of the tetrazole N-H proton is very close to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets like receptors and enzymes.[15]

-

Enhanced Metabolic Stability: Unlike carboxylic acids, which are susceptible to phase II metabolism (e.g., glucuronidation), the tetrazole ring is highly resistant to metabolic degradation, which can prolong the drug's half-life and improve its overall exposure.[6][7]

-

Improved Pharmacokinetics: The increased lipophilicity of a tetrazole compared to a carboxylate can enhance membrane permeability and improve oral absorption.[6] This is a crucial factor in transitioning from an intravenous to an orally administered drug.

-

Structural Mimicry: The planar structure of the tetrazole ring effectively mimics the geometry of a carboxylate group, ensuring that the steric fit within a target's binding pocket is maintained.[5]

The 2-methoxyphenyl substituent on this compound provides an additional vector for chemical modification and can influence the molecule's conformation and electronic properties, making it a versatile starting point for building libraries of compounds for high-throughput screening against a wide array of biological targets.

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed molecular building block that embodies key principles of modern medicinal chemistry. Its synthesis via the reliable [3+2] cycloaddition is well-established, and its structure is readily confirmed through standard analytical techniques. Its true power lies in the bioisosteric properties of the tetrazole core, which enables chemists to systematically optimize the ADME profiles of lead compounds. For researchers in drug discovery, a thorough understanding of the synthesis, properties, and strategic application of this compound provides a distinct advantage in the quest to develop safer and more effective therapeutics.

References

- Jawad, A. A., Jber, N. R., Rasool, B. S., & Abbas, A. K. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7.

- Life Chemicals. (2024).

- Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science.

- Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Journal of Drug Design and Research.

- Pharma Sources. (n.d.). The Role of Tetrazole in Modern Pharmaceutical Synthesis.

- ChemicalBook. (n.d.). This compound CAS#: 51449-81-1.

- International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 51449-81-1.

- ChemicalBook. (n.d.). This compound | 51449-81-1.

- PubMed Central. (n.d.).

- ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions. Chemical Reviews.

- BLDpharm. (n.d.). 51449-81-1|this compound.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: this compound.

- ResearchGate. (2025). Drugs in the Tetrazole Series.

- Pharmaceutical Methods. (n.d.). Biological Potentials of Substituted Tetrazole Compounds.

- Smolecule. (n.d.). N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.

- Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-tetrazoles in the Presence of Nano-TiCl₄·SiO₂. South African Journal of Chemistry, 68, 133-137.

- Mittal, R., & Awasthi, S. K. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(19), 3765-3783.

- MDPI. (n.d.).

- ResearchGate. (2025).

- ResearchGate. (n.d.). Synthesis of different structurally 5-substituted-1H-tetrazoles in the presence of cuttlebone in DMSO.

- Asian Journal of Nanosciences and Materials. (n.d.). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole.

- Oriental Journal of Chemistry. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES.

- PubChemLite. (n.d.). This compound (C8H8N4O).

- BenchChem. (2025). The Biological Versatility of 1-(4-methoxyphenyl)

- PubMed. (2020). Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents.

- ResearchGate. (n.d.). Tetrazoles: A multi-potent motif in drug design.

- Growing Science. (n.d.). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)

- ResearchGate. (2025).

- PubMed Central. (n.d.). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex.

- ResearchGate. (n.d.). ¹H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d₆.

- Asian Journal of Green Chemistry. (2018).

- Future Science. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.

- Organic Chemistry Portal. (n.d.). 2H-Tetrazole synthesis.

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. This compound CAS#: 51449-81-1 [amp.chemicalbook.com]

- 11. scbt.com [scbt.com]

- 12. This compound | 51449-81-1 [amp.chemicalbook.com]

- 13. PubChemLite - this compound (C8H8N4O) [pubchemlite.lcsb.uni.lu]

- 14. 51449-81-1|this compound|BLD Pharm [bldpharm.com]

- 15. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thieme-connect.com [thieme-connect.com]

- 17. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.org.za [scielo.org.za]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. rsc.org [rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. chalcogen.ro [chalcogen.ro]

An In-depth Technical Guide to 5-(2-Methoxyphenyl)-1H-tetrazole: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-Methoxyphenyl)-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into the molecule's structural features, details its synthesis via [3+2] cycloaddition, and explores its potential as a pharmacophore in drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction: The Significance of the Tetrazole Moiety

The tetrazole ring system is a pivotal scaffold in modern medicinal chemistry.[1][2][3][4] Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[1] A key feature that drives their utility is their ability to act as a bioisosteric replacement for the carboxylic acid functional group.[1] This is due to their similar pKa values and planar structure, which allows them to engage in comparable interactions with biological targets. Furthermore, the tetrazole moiety often imparts improved metabolic stability and pharmacokinetic properties to a drug candidate. The diverse biological activities exhibited by tetrazole-containing compounds, including antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive properties, underscore the importance of this heterocyclic system in drug design.[5][6][7][8][9]

This compound, with its unique substitution pattern, presents a compelling case for investigation. The presence of the methoxy group at the ortho position of the phenyl ring can influence the molecule's conformation, electronic properties, and ultimately, its biological activity. This guide will provide a detailed exploration of this specific derivative.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a planar tetrazole ring connected to a 2-methoxyphenyl group. The molecule's chemical formula is C8H8N4O, and its molecular weight is 176.18 g/mol .[10][11][12]

Tautomerism

An important structural feature of 5-substituted-1H-tetrazoles is the existence of tautomers. The proton on the tetrazole ring can reside on different nitrogen atoms, leading to a dynamic equilibrium between the 1H and 2H tautomeric forms. The relative populations of these tautomers can be influenced by factors such as the nature of the substituent at the 5-position, the solvent, and the solid-state packing.

Caption: Tautomeric equilibrium of this compound.

Conformational Analysis

The rotational freedom around the C-C bond connecting the phenyl and tetrazole rings allows for different conformations. The ortho-methoxy group can sterically interact with the tetrazole ring, influencing the preferred dihedral angle. While a crystal structure for this compound is not publicly available, a study on the closely related compound, 1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane, provides valuable insight.[6][8][13] In this derivative, the dihedral angles between the phenyl and tetrazole rings were found to be 5.32° and 15.37°.[6][13] This suggests a nearly coplanar arrangement, which could be favored to maximize π-system conjugation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C8H8N4O | [10][11][12] |

| Molecular Weight | 176.18 g/mol | [10][11][12] |

| Melting Point | 154-156 °C | [14][15][16] |

Synthesis of this compound

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[5][14] This reaction is often catalyzed to improve yields and reaction times.

General Reaction Scheme

The synthesis of this compound proceeds via the reaction of 2-methoxybenzonitrile with an azide, such as sodium azide, typically in the presence of a catalyst and a suitable solvent.

Caption: General synthesis workflow for this compound.

Mechanistic Insights

The mechanism of the [3+2] cycloaddition between nitriles and azides has been a subject of study, with computational evidence suggesting a concerted cycloaddition pathway.[13][17] However, the reaction can also proceed through a stepwise mechanism involving the nucleophilic attack of the azide on the nitrile, followed by cyclization.[17] Lewis acid catalysts are believed to enhance the electrophilicity of the nitrile carbon, thereby accelerating the reaction.[15][18]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 5-substituted-1H-tetrazoles, which can be adapted for the synthesis of this compound. This protocol is based on a method utilizing an amine salt catalyst.[14][16]

Materials:

-

2-Methoxybenzonitrile

-

Sodium Azide (NaN3)

-

Pyridine Hydrochloride (or another suitable amine salt)

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxybenzonitrile (10 mmol), sodium azide (12 mmol), and pyridine hydrochloride (10 mmol).

-

Add dimethylformamide (20 mL) to the flask.

-

Heat the reaction mixture to 110 °C and stir for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice water (100 mL).

-

Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3. A precipitate should form.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

To purify the product, it can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified product under vacuum to obtain this compound as a solid.

Spectroscopic Characterization

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR (DMSO-d₆) | A broad singlet for the N-H proton of the tetrazole ring (typically >15 ppm). A singlet for the methoxy group protons (~3.9 ppm). A series of multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the protons of the phenyl ring. |

| ¹³C NMR (DMSO-d₆) | A signal for the carbon of the tetrazole ring (~155 ppm). Signals for the aromatic carbons, with the carbon attached to the tetrazole ring appearing around 120-125 ppm. A signal for the methoxy carbon (~56 ppm). |

| IR (KBr) | A broad N-H stretching band around 3000-3400 cm⁻¹. C=N and N=N stretching vibrations of the tetrazole ring in the 1400-1600 cm⁻¹ region. C-O stretching of the methoxy group around 1250 cm⁻¹. |

| Mass Spec. (ESI) | [M-H]⁻ ion at m/z 175. |

Applications in Drug Development

The tetrazole scaffold is a well-established pharmacophore in numerous approved drugs.[2] Derivatives of 5-phenyl-1H-tetrazole have been investigated for a wide range of therapeutic applications, including:

-

Antimicrobial Activity: Tetrazole derivatives have shown promise as antibacterial and antifungal agents.[5][6][7][8]

-

Anti-inflammatory Activity: The anti-inflammatory potential of tetrazole-containing compounds has been demonstrated, with some derivatives acting as inhibitors of cyclooxygenase (COX) enzymes.[7]

-

Anticancer Activity: Various tetrazole derivatives have been synthesized and evaluated for their anticancer properties.[5][6][8]

-

Antihypertensive Activity: The tetrazole ring is a key component of the angiotensin II receptor blocker class of antihypertensive drugs, such as losartan.[4]

The specific substitution pattern of this compound makes it an interesting candidate for further investigation within these and other therapeutic areas. The ortho-methoxy group can influence the molecule's lipophilicity, hydrogen bonding capacity, and overall three-dimensional shape, which are critical determinants of its interaction with biological targets.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is readily achievable through established methodologies, and its structural features make it an attractive scaffold for the design of novel therapeutic agents. This technical guide has provided a foundational understanding of its molecular structure, synthesis, and potential applications. Further research into its biological activities and structure-activity relationships is warranted to fully elucidate its therapeutic potential.

References

- Zhou, Y., Yao, C., Ni, R., & Yang, G. (2010). Amine salt-catalyzed synthesis of 5-substituted 1H-tetrazoles from nitriles.

- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

- Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

- Kaur, R., & Sharma, S. (2018). Tetrazoles: Synthesis and Biological Activity. Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry, 18(1), 3-17.

- Sharpless, K. B., & Fokin, V. V. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.

- Byun, Y. M., Ume, F., Ryu, J. Y., Lee, J., & Park, H. R. (2019). Crystal structure of 1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane.

- Growing Science. (2023). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. International Journal of Organic Chemistry, 13, 1-12.

- Wang, Y., et al. (2015). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 20(10), 18726-18737.

- Al-Soud, Y. A., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, 92, 103301.

-

ResearchGate. (2018). (PDF) Tetrazoles: Synthesis and Biological Activity. Retrieved from [Link]

- Mohammed, J. H. (2020). Biological activities importance of Tetrazole derivatives.

- Sharma, S., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 134-142.

-

PubChem. (n.d.). 5-(3-methoxyphenyl)-1H-1,2,3,4-tetrazole. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Humic acid as an efficient and reusable catalyst for one pot three-component green synthesis of 5-substituted 1H-tetrazoles in water - Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Tetrazole, 5-phenyl-. Retrieved from [Link]

-

Molbase. (n.d.). This compound price & availability. Retrieved from [Link]

- Yu, J., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(11), 1916.

- Karrouchi, K., et al. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 118(18), 8743-8798.

-

Journal of Population Therapeutics and Clinical Pharmacology. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Retrieved from [Link]

-

ResearchGate. (2019). Drugs in the Tetrazole Series. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Crystal structure of 1,4-bis-[5-(2-meth-oxy-phen-yl)-2 H-tetra-zol-2-yl]butane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unito.it [iris.unito.it]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. scbt.com [scbt.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. molbase.com [molbase.com]

- 9. Crystal structure of 1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 51449-81-1 [amp.chemicalbook.com]

- 11. This compound CAS#: 51449-81-1 [amp.chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 14. growingscience.com [growingscience.com]

- 15. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid | MDPI [mdpi.com]

- 16. 5-(3-methoxyphenyl)-1H-1,2,3,4-tetrazole | C8H8N4O | CID 3498447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. 1H-Tetrazole, 5-phenyl- [webbook.nist.gov]

- 19. scielo.org.za [scielo.org.za]

Unraveling the Therapeutic Potential: A Technical Guide to the Postulated Mechanisms of Action of 5-(2-Methoxyphenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of 5-(2-Methoxyphenyl)-1H-tetrazole

The tetrazole moiety is a cornerstone in modern medicinal chemistry, prized for its unique electronic properties and its role as a bioisosteric replacement for the carboxylic acid group. This five-membered heterocyclic ring enhances metabolic stability and improves pharmacokinetic profiles, making it a privileged scaffold in drug design.[1][2] Within this important class of compounds, this compound emerges as a molecule of significant interest. Its structure, featuring a methoxy-substituted phenyl ring at the 5-position of the tetrazole core, suggests a potential for nuanced biological activity. While direct, comprehensive studies on the specific mechanism of action of this compound are not yet prevalent in the public domain, the extensive research on structurally similar compounds allows us to postulate two primary, compelling mechanisms of action: Angiotensin II Type 1 (AT1) Receptor Antagonism and Cyclooxygenase (COX) Inhibition.

This technical guide provides an in-depth exploration of these two postulated mechanisms, grounded in the established pharmacology of the tetrazole class. We will delve into the underlying signaling pathways, present supporting evidence from analogous compounds, and provide detailed, field-proven experimental protocols to facilitate further investigation and validation.

Postulated Mechanism 1: Angiotensin II Type 1 (AT1) Receptor Antagonism

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis. The primary effector of this system, Angiotensin II, exerts its potent vasoconstrictive effects by binding to the Angiotensin II Type 1 (AT1) receptor. The blockade of this receptor is a clinically validated strategy for the management of hypertension. Many of the leading antihypertensive drugs, known as "sartans" (e.g., Losartan, Valsartan), feature a biphenyl-tetrazole moiety as their core pharmacophore.[3] The tetrazole ring, in these molecules, acts as a bioisostere of a carboxylic acid, effectively mimicking the binding interactions of the endogenous ligand but preventing receptor activation.

Given that 5-(3-Methoxyphenyl)-2H-tetrazole is a known intermediate in the synthesis of sartan-class drugs, it is highly plausible that this compound also interacts with the AT1 receptor.[4] The methoxy substitution on the phenyl ring could influence the binding affinity and selectivity for the receptor.

Signaling Pathway: The Renin-Angiotensin System and AT1 Receptor Blockade

The following diagram illustrates the Renin-Angiotensin System and the point of intervention for an AT1 receptor antagonist.

Caption: The Renin-Angiotensin System (RAS) cascade and the postulated antagonism of the AT1 receptor by this compound.

Experimental Protocol: In Vitro AT1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human AT1 receptor.

Materials:

-

HEK293 cells stably expressing the human AT1 receptor

-

Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Radioligand: [125I]-Sar1,Ile8-Angiotensin II

-

Non-specific binding control: Unlabeled Angiotensin II (1 µM)

-

Test compound: this compound, dissolved in DMSO and serially diluted

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Culture HEK293-hAT1R cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge. Resuspend the pellet (cell membranes) in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

Test compound at various concentrations or vehicle (for total binding) or unlabeled Angiotensin II (for non-specific binding).

-

[125I]-Sar1,Ile8-Angiotensin II at a final concentration equal to its Kd.

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Postulated Mechanism 2: Cyclooxygenase (COX) Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5]

Several studies have reported the anti-inflammatory properties of tetrazole derivatives. Notably, some derivatives bearing a methoxy group have demonstrated significant anti-inflammatory activity.[6] This suggests that this compound could function as a COX inhibitor, with the potential for selectivity towards COX-2.

Signaling Pathway: The Arachidonic Acid Cascade and COX Inhibition

The following diagram illustrates the conversion of arachidonic acid by COX enzymes and the potential inhibitory action of this compound.

Caption: The arachidonic acid cascade, showing the roles of COX-1 and COX-2 and the postulated inhibitory action of this compound.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a colorimetric or fluorescent assay to determine the inhibitory activity of this compound against COX-1 and COX-2.[7]

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compound: this compound, dissolved in DMSO and serially diluted

-

Reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)

-

96-well microplate and plate reader

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add the following components:

-

Assay buffer

-

Heme

-

Test compound at various concentrations or vehicle (for control).

-

COX-1 or COX-2 enzyme solution.

-

-

Pre-incubation: Pre-incubate the plate for 10-15 minutes at the assay temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and the probe (TMPD).

-

Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is proportional to the COX activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration. Determine the IC50 values for both COX-1 and COX-2 using non-linear regression. The COX-2 selectivity index can be calculated as the ratio of the IC50 (COX-1) to the IC50 (COX-2).

Quantitative Data Summary for Analogous Compounds

While specific data for this compound is pending experimental validation, the following table summarizes representative data for analogous compounds from the literature to provide context for expected potencies.

| Compound Class | Target | Parameter | Value | Reference |

| Biphenyl-tetrazoles (Sartans) | AT1 Receptor | pA2 / -logIC50 | 8.25 - 9.46 | [8] |

| Tetrazole Sulfonamide Hybrids | COX-1 | IC50 | 9.21 µM | [9] |

| Tetrazole Sulfonamide Hybrids | COX-2 | IC50 | 0.38 µM | [9] |

Summary and Future Directions

The structural features of this compound strongly suggest its potential as a modulator of key physiological pathways, particularly as an antagonist of the AT1 receptor and an inhibitor of COX enzymes. The established roles of the tetrazole ring as a carboxylic acid bioisostere in "sartan" drugs and the observed anti-inflammatory activity of methoxy-substituted tetrazole derivatives provide a solid foundation for these hypotheses.

The experimental protocols detailed in this guide offer a clear roadmap for the scientific community to systematically investigate and validate these postulated mechanisms of action. Future research should focus on performing these in vitro assays to determine the IC50 values and binding affinities of this compound. Subsequent studies could involve in vivo models of hypertension and inflammation to confirm its therapeutic efficacy and elucidate its pharmacokinetic and pharmacodynamic profiles. Such a rigorous, evidence-based approach will be crucial in fully uncovering the therapeutic potential of this promising compound.

References

- Bhaskar, V. H., & Mohite, P. B. (2010). Synthesis, characterization and QSAR study of some substituted N'-[Arylidene]-2-(5-phenyl-1H-tetrazol-1-yl) acetphydrazine. Digest Journal of Nanomaterials and Biostructures, 5(1), 177-183.

- Dhuppal, S., & Kumar, A. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules, 28(24), 8089.

-

MySkinRecipes. (n.d.). 5-(3-Methoxyphenyl)-2H-Tetrazole. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. 45(1), 134-142.

- Bielenica, A., et al. (2020). Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents. European Journal of Medicinal Chemistry, 186, 111882.

- Challa, N. R., et al. (2012). Synthesis and pharmacological evaluation of 5-[2′-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 634-638.

- Al-Juboori, A. M. J., et al. (2022). Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research, 4(1), 1-6.

- Georgiou, I., et al. (2022). Discovery of a new generation of angiotensin receptor blocking drugs. Biochemical Pharmacology, 201, 115082.

- Bentham Science Publishers. (2018). Tetrazoles: Synthesis and Biological Activity. Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry, 18(1), 3-21.

- Dhedan, R. M., & Alsahib, S. A. (2021). Synthesis and Characterization of some Tetrazole Derivatives and Evaluation of their Biological Activity. Egyptian Journal of Chemistry, 64(6), 2925-2933.

- Smith, M. T., et al. (2023). The angiotensin II type 2 receptor antagonists, PD123,319, EMA300 and EMA401, evoke pain relief in a varicella zoster virus-induced rat model of neuropathic pain. British Journal of Pharmacology, 180(4), 533-548.

-

ResearchGate. (n.d.). General structure of some known selective COX-2 inhibitors. Retrieved from [Link]

- Pharmaspire. (2020). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire, 12(1), 1-10.

- Ghiulai, R. M., et al. (2020). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 25(21), 5086.

- Ichihara, A., et al. (1996). The angiotensin receptor antagonist 2-ethoxy-1-[[2'-(1H- tetrazol-5-yl) biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV11974) attenuates the tubuloglomerular feedback response during NO synthase blockade in rats. Journal of Pharmacology and Experimental Therapeutics, 277(2), 572-577.

- Roglić, G., et al. (2007). Pharmacological evaluation of 5-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-1, 3-dihydro-benzimidazole-2-thione as a potential atypical antipsychotic agent. Bioorganic & Medicinal Chemistry, 15(15), 5186-5197.

- Ghorab, M. M., et al. (2019). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Scientific Reports, 9(1), 1-13.

-

ResearchGate. (n.d.). Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety. Retrieved from [Link]

- Moustafa, M. A. A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6049.